molecular formula C32H52N6O10 B14037302 Methyltetrazine-amino-PEG7-CH2CH2NHBoc

Methyltetrazine-amino-PEG7-CH2CH2NHBoc

Cat. No.: B14037302
M. Wt: 680.8 g/mol
InChI Key: IAEAMFONOXSKOV-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG7-CH2CH2NHBoc is a heterobifunctional chemical reagent designed for advanced bioconjugation and probe development. This compound features a methyltetrazine group on one end, which undergoes a fast, catalyst-free Inverse Electron Demand Diels-Alder (IEDDA) reaction with dienophiles like trans-cyclooctene (TCO) . This bioorthogonal reaction is highly selective and can be performed in complex biological environments, including in the presence of live cells . The opposite end of the molecule consists of a Boc-protected amine (CH2CH2NHBoc), which provides a stable, protected functional group that can be readily deprotected under mild acidic conditions to reveal a primary amine for further conjugation. The two functionalities are connected by a hydrophilic PEG7 spacer. This polyethylene glycol chain significantly enhances the aqueous solubility of the overall conjugate, reduces potential steric hindrance during binding events, and increases the distance between the two conjugated moieties . The methyl group on the tetrazine ring offers superior stability compared to unsubstituted tetrazines, making the reagent more suitable for long-term storage and for use in a wider range of chemical and biological applications . The primary research applications for this reagent include the synthesis of activity-based probes (ABPs) for studying enzyme function, the development of antibody-drug conjugates (ADCs), and the preparation of other complex biomolecular constructs for chemical biology and drug discovery . The Boc-protected amine is particularly valuable for multi-step synthetic strategies, allowing for selective deprotection and activation at a later stage. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C32H52N6O10

Molecular Weight

680.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C32H52N6O10/c1-26-35-37-30(38-36-26)28-7-5-27(6-8-28)25-34-29(39)9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-33-31(40)48-32(2,3)4/h5-8H,9-25H2,1-4H3,(H,33,40)(H,34,39)

InChI Key

IAEAMFONOXSKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Methyltetrazine Amino Peg7 Ch2ch2nhboc

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule identifies the key bond disconnections and the corresponding precursor molecules required for the synthesis. The primary disconnections are the two amide linkages that connect the three main components.

Disconnection 1 (Amide Bond): The bond between the PEG7 spacer and the ethylenediamine (B42938) moiety. This leads to an activated PEG7-carboxylic acid derivative and N-Boc-ethylenediamine.

Disconnection 2 (Amide Bond): The bond between the methyltetrazine core and the PEG7 spacer. This disconnection points to a functionalized methyltetrazine, such as methyltetrazine carboxylic acid, and a heterobifunctional amino-PEG7-carboxylic acid.

This analysis reveals three critical precursors that form the foundation of the synthetic strategy:

Functionalized Methyltetrazine: A methyltetrazine ring bearing a reactive group, typically a carboxylic acid, suitable for amide bond formation. An example is 3-methyl-1,2,4,5-tetrazine-6-carboxylic acid.

Heterobifunctional PEG7 Spacer: A monodisperse heptaethylene glycol chain with distinct functional groups at each terminus, for instance, an amine at one end and a protected carboxyl group at the other (e.g., H₂N-PEG7-COOtBu).

Protected Diamine Linker: An ethylenediamine molecule where one amine is protected to prevent unwanted side reactions during coupling. A common example is N-tert-butoxycarbonyl-1,2-diaminoethane (Boc-NH-CH₂CH₂-NH₂).

The following table summarizes the key precursors identified through this analysis.

Precursor NumberComponentChemical NameFunctional Groups
1Methyltetrazine Core3-methyl-1,2,4,5-tetrazine-6-carboxylic acidCarboxylic Acid, Tetrazine
2PEG7 SpacerAmino-PEG7-tert-butyl esterAmine, Protected Carboxylic Acid
3Diamine LinkerN-Boc-1,2-diaminoethaneAmine, Boc-protected Amine

Synthesis of the Methyltetrazine Core and Functionalization

The 1,2,4,5-tetrazine (B1199680) ring is the bioorthogonal reactive center of the molecule. Its synthesis and subsequent functionalization are critical steps. The classical Pinner synthesis, which involves the condensation of nitriles with hydrazine (B178648) followed by oxidation, is a foundational method for creating tetrazine rings. nih.gov However, modern approaches often provide higher yields and broader functional group tolerance. nih.govrsc.org

For the target molecule, a methyl-substituted tetrazine is required, which enhances stability compared to unsubstituted tetrazines. genelink.combiochempeg.com Furthermore, a carboxylic acid functional handle is needed to attach the PEG spacer. A common route to a suitable precursor, such as 3-methyl-6-carboxymethyl-1,2,4,5-tetrazine, involves the reaction of ethyl diazoacetate. researchgate.net The synthesis typically proceeds in two main stages:

Formation of Dihydrotetrazine: Condensation of a nitrile (e.g., acetonitrile) and a hydrazine source with an appropriate partner to form the dihydrotetrazine intermediate.

Oxidation: The dihydrotetrazine is oxidized to the aromatic tetrazine ring using a mild oxidant like sodium nitrite (B80452) in acidic conditions or by air oxidation.

Once the functionalized methyltetrazine core is synthesized, it is ready for coupling to the PEG spacer.

Construction of the Polyethylene (B3416737) Glycol (PEG7) Spacer

The PEG7 spacer is a monodisperse oligoethylene glycol chain, meaning it consists of exactly seven repeating ethylene (B1197577) glycol units. This uniformity is essential for producing a final compound with a precise molecular weight and consistent properties, unlike polydisperse PEG mixtures.

The synthesis of monodisperse PEG chains is typically achieved through a stepwise, iterative process, often employing the Williamson ether synthesis. This strategy involves the sequential addition of protected ethylene glycol monomers to a growing chain. A representative multi-step synthesis would proceed as follows:

Initiation: Start with a protected diol, such as mono-benzyl protected diethylene glycol.

Activation: Convert the free hydroxyl group to a better leaving group, often a tosylate or mesylate.

Elongation: React the activated chain with the deprotonated form (alkoxide) of another mono-protected ethylene glycol monomer. This displaces the leaving group and extends the chain by one unit.

Iteration: Repeat the deprotection, activation, and elongation steps until the desired chain length of seven units is achieved.

This controlled, stepwise approach ensures the precise length of the PEG spacer.

For the target molecule, a heterobifunctional PEG7 spacer is required, meaning it must have two different reactive groups at its ends. mdpi.comresearchgate.net For example, an amine group is needed to connect to the methyltetrazine carboxylic acid, and a carboxylic acid group is needed to connect to the diamine linker.

The synthesis of such a molecule can be achieved by using orthogonal protecting groups during the oligomerization process. For example, the synthesis can start with a molecule like 2-(2-aminoethoxy)ethanol (B1664899) where the amine is protected with a Boc group and the terminal hydroxyl is used to initiate chain growth. After reaching the desired length, the terminal hydroxyl on the other end can be oxidized to a carboxylic acid. Finally, the Boc group is removed to reveal the free amine, yielding the required H₂N-PEG7-COOH precursor.

Coupling Reactions for Compound Assembly

The final stage of the synthesis involves the sequential coupling of the three precursor modules through the formation of stable amide bonds. These reactions require specific coupling agents to activate the carboxylic acids for reaction with the amines. mdpi.com

The assembly is typically a two-step process:

Methyltetrazine-PEG7 Conjugation: The carboxylic acid of the methyltetrazine core is coupled to the free amine of the H₂N-PEG7-COOH spacer. This reaction is mediated by standard peptide coupling reagents.

Addition of the Diamine Linker: The carboxylic acid at the other end of the newly formed Methyltetrazine-PEG7-COOH is then activated and reacted with the free amine of N-Boc-1,2-diaminoethane.

Commonly used coupling reagents facilitate the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile to form the amide bond. The choice of reagent can influence reaction efficiency and minimize side reactions. nih.govluxembourg-bio.com

The table below compares common coupling reagents used in such bioconjugation reactions. acs.org

Coupling ReagentAcronymActivating Agent(s)ByproductKey Characteristics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACNone needed (can use HOBt/NHS to improve efficiency)Water-soluble ureaWidely used in aqueous media; easy byproduct removal. nih.gov
Dicyclohexylcarbodiimide (B1669883)DCCHOBt/NHSInsoluble dicyclohexylurea (DCU)High reactivity; byproduct removed by filtration. luxembourg-bio.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPNone neededHexamethylphosphoramide (HMPA)High efficiency, low racemization; byproduct is carcinogenic.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUNone neededTetramethylureaVery fast and efficient; often used for difficult couplings.

The final product, Methyltetrazine-amino-PEG7-CH2CH2NHBoc, is then purified using standard chromatographic techniques to ensure high purity for its intended applications.

Table of Compound Names

Chemical NameAbbreviation / Common Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDAC
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATU
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP
DicyclohexylcarbodiimideDCC
N-tert-butoxycarbonyl-1,2-diaminoethaneBoc-NH-CH₂CH₂-NH₂
Polyethylene GlycolPEG
tert-ButoxycarbonylBoc

Sequential Coupling Approaches for Complex Architecture

The synthesis of a complex, heterobifunctional molecule like this compound is achieved through a methodical, stepwise process known as sequential coupling. This strategy is essential for constructing molecules with distinct reactive groups at opposite ends of a linker, preventing undesirable side reactions and ensuring the final product has the correct architecture. The general approach involves building the molecule in a modular fashion, coupling the three primary components—the methyltetrazine moiety, the polyethylene glycol (PEG) spacer, and the protected amine terminus—in a controlled sequence.

A plausible synthetic route begins with a precursor molecule, such as Methyltetrazine-PEG7-Acid. This intermediate already combines the bioorthogonal reactive group (methyltetrazine) with the hydrophilic PEG spacer. The carboxylic acid group on this precursor is then activated, typically using carbodiimide (B86325) chemistry, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. nih.gov

This activated Methyltetrazine-PEG7-NHS ester is then reacted with a mono-Boc-protected diamine, specifically N-Boc-ethylenediamine (H₂N-CH₂CH₂-NHBoc). The unprotected primary amine of the ethylenediamine attacks the NHS ester, forming a stable amide bond and completing the full structure of this compound. This sequential approach ensures that the methyltetrazine does not react with the amine and that only one of the amines on the ethylenediamine linker is coupled to the PEG chain, leaving the other protected by the Boc group for future reactions.

This modular strategy offers significant advantages:

Control: Each reaction step can be monitored and the intermediate product purified before proceeding, maximizing the yield and purity of the final compound.

Versatility: By changing the individual components (e.g., using a different PEG length or a different bioorthogonal group), a wide variety of related linkers can be synthesized using the same fundamental methodology. broadpharm.com

Purity: It avoids the formation of significant byproducts, such as homobifunctional molecules, which would be challenging to separate from the desired product.

Advanced Purification and Spectroscopic Characterization Techniques

Ensuring the purity and verifying the chemical structure of this compound are final, critical steps. This requires a combination of high-resolution purification and comprehensive analytical techniques.

Due to the hydrophilic nature of the PEG7 spacer and the aromatic character of the methyltetrazine group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying the final product. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.

The separation principle relies on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The gradient of the mobile phase (i.e., the changing ratio of water to organic solvent) is carefully optimized to achieve high-resolution separation of the target molecule from starting materials, reagents, and any side products. The hydrophilic PEG chain decreases retention time, while the hydrophobic tetrazine and Boc groups increase it, giving the molecule unique chromatographic behavior. nih.gov

TechniqueStationary PhaseMobile PhaseDetection MethodPurpose
Preparative RP-HPLCC18 Silica GelWater/Acetonitrile Gradient (often with 0.1% TFA)UV-Vis (at ~254 nm for tetrazine)Isolation and purification of the final compound in milligram to gram quantities.
Analytical RP-HPLCC18 Silica GelWater/Acetonitrile Gradient (often with 0.1% TFA)UV-Vis, Diode Array Detector (DAD)Assessment of purity and quality control of the final product. nih.gov

Once purified, the identity and structural integrity of this compound are confirmed using a suite of analytical methods.

Mass Spectrometry (MS): This is arguably the most critical technique for confirming the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar, non-volatile molecules like this PEGylated linker. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov For PEGylated molecules, the mass spectrum can sometimes be complex due to the potential for multiple charge states, but for a relatively small molecule like this, a clear protonated molecular ion ([M+H]⁺) or sodium adduct ([M+Na]⁺) is typically observed. enovatia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the presence of key structural features. The spectrum would be expected to show characteristic signals for:

The aromatic protons of the tetrazine ring system.

The methyl group protons on the tetrazine ring.

The repeating ethylene glycol units (-O-CH₂-CH₂-O-) of the PEG chain, which typically appear as a complex multiplet.

The protons of the ethylenediamine linker.

The nine equivalent protons of the tert-butyl group of the Boc protector, which appear as a distinct singlet.

¹³C NMR can also be used to confirm the carbon skeleton of the molecule. Together, NMR and MS provide unambiguous confirmation of the synthesized structure.

Chemical Reactivity and Mechanistic Studies of Methyltetrazine Amino Peg7 Ch2ch2nhboc

Kinetics and Thermodynamics of Inverse-Electron-Demand Diels-Alder Reactions

The hallmark of tetrazine-based bioconjugation is its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition occurs between an electron-poor diene (the tetrazine ring) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO). researchgate.netrsc.org The reaction is characterized by its exceptionally fast kinetics, proceeding rapidly without the need for cytotoxic copper catalysts, which makes it a superior choice for applications in living systems. researchgate.netiris-biotech.de

Mechanistically, the tetrazine and TCO undergo a [4+2] cycloaddition to form a highly strained bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product. iris-biotech.debroadpharm.com According to frontier molecular orbital (FMO) theory, the rapid reaction rates are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.org For Methyltetrazine-amino-PEG7-CH2CH2NHBoc, the methyl group on the tetrazine ring provides a balance of high stability in aqueous media and robust reactivity. iris-biotech.de

The reactivity of tetrazines in IEDDA reactions is quantified by the second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, the rates can be reliably inferred from studies on structurally similar methyl- and aryl-substituted tetrazines reacting with TCO and its derivatives. These reactions are among the fastest bioorthogonal ligations known, with rate constants spanning several orders of magnitude, from ~10³ to over 10⁶ M⁻¹s⁻¹. broadpharm.comnih.gov

Methyl-substituted tetrazines, such as the one in the title compound, exhibit excellent stability while maintaining rapid reaction kinetics, with typical rate constants in the range of 1,000 M⁻¹s⁻¹. iris-biotech.de The reactivity is highly dependent on the specific structure of both the tetrazine and the dienophile. For instance, more strained TCO derivatives can accelerate the reaction significantly. nih.gov The extremely fast kinetics allow for efficient conjugation even at the low micromolar concentrations typically relevant for biological experiments. iris-biotech.de

Table 1: Representative Second-Order Rate Constants (k₂) for IEDDA Reactions Between Model Tetrazines and trans-Cyclooctene (TCO) Derivatives.
Tetrazine DerivativeDienophileSolvent/ConditionsRate Constant (k₂) (M⁻¹s⁻¹)Reference
3-Methyl-6-phenyl-tetrazinetrans-cyclooctene (TCO)ACN/PBS~1,000 iris-biotech.deamazonaws.com
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)PBS~13,000 nih.gov
Diol-derivatized axial-TCO3,6-dipyridyl-s-tetrazine-~150,000 nih.gov

The solvent environment can significantly influence the kinetics of Diels-Alder reactions. For the IEDDA ligation between tetrazines and TCO, reactions are often accelerated in aqueous media compared to organic solvents. nih.gov This phenomenon is attributed to a combination of factors, including the hydrophobic effect, which forces the nonpolar reactants together, and the ability of protic solvents to stabilize the polar transition state through hydrogen bonding.

This rate enhancement in aqueous buffers is a major advantage for bioconjugation, as most biological applications are performed in such environments. The reaction proceeds efficiently in common buffers like PBS, as well as in more complex biological media such as cell culture medium or even blood plasma, without loss of selectivity. nih.govamazonaws.com The inherent efficiency of the reaction in aqueous conditions obviates the need for organic co-solvents that could be detrimental to biomolecule stability.

Influence of the PEG7 Linker on Reaction Parameters

The inclusion of a discrete PEG7 linker in the structure of this compound is a critical design feature that directly impacts its utility in bioconjugation. PEG linkers are well-established tools known to impart favorable properties such as improved solubility, reduced aggregation, and enhanced biocompatibility. oup.comnih.gov

In bioconjugation, the target molecule (e.g., a protein or antibody) is often large and structurally complex. The PEG7 linker acts as a flexible spacer, physically separating the reactive methyltetrazine moiety from the biomolecule to which the reagent is attached. This separation minimizes steric hindrance, ensuring that the tetrazine ring remains accessible to its dienophile partner. nih.gov The conformational freedom of the PEG chain, arising from the facile rotation around its C-O bonds, allows the reactive end to adopt a suitable orientation for the cycloaddition, thereby facilitating an efficient reaction. This is particularly crucial for maintaining rapid kinetics when labeling sterically crowded sites on a biomolecule's surface.

PEG is inherently hydrophilic due to the ether oxygens in its backbone, which form hydrogen bonds with water molecules. researchgate.net This property creates a localized hydrophilic microenvironment around the methyltetrazine group. The primary benefit of this is the significant enhancement of the reagent's solubility in aqueous buffers, which is essential for biological applications. iris-biotech.deoup.com By preventing the aggregation that can occur with more hydrophobic reagents, the PEG7 linker ensures that the tetrazine is fully solvated and available for reaction. iris-biotech.de This enhanced solubility and the creation of a hydration shell can also contribute to the kinetic benefits observed for IEDDA reactions in aqueous media. nih.gov

Specificity and Orthogonality in Biological Systems

A defining feature of the tetrazine-TCO ligation is its bioorthogonality. This term, coined by Carolyn R. Bertozzi, refers to a chemical reaction that can proceed within a living system without interfering with or being influenced by native biochemical processes. researchgate.net

The exceptional specificity of this reaction stems from the fact that both the 1,2,4,5-tetrazine (B1199680) ring and the strained trans-cyclooctene are abiotic functional groups; they are not found naturally in biological systems. researchgate.net As a result, there are no endogenous reaction partners to compete with the desired ligation. This ensures that the conjugation occurs exclusively between the engineered tetrazine and its TCO partner. The reaction is highly chemoselective and does not cross-react with the vast array of functional groups present on biomolecules, such as amines, thiols, and carboxylates. broadpharm.com

Furthermore, the tetrazine-TCO ligation is orthogonal not only to biological chemistry but also to other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). This mutual orthogonality allows for the simultaneous and independent labeling of multiple molecular targets within the same cell or organism, enabling more complex experimental designs. The reaction's ability to proceed under physiological conditions (pH, temperature) and its lack of a catalyst requirement further solidify its status as a premier tool for specific and clean chemical modification in complex biological environments. researchgate.netresearchgate.net

Controlled Activation of the Protected Amine

The terminal amine of the molecule is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be selectively removed to reveal a primary amine, which can then be used for a secondary conjugation step. broadpharm.comaxispharm.com

The deprotection of the Boc group is typically achieved under acidic conditions. axispharm.comfishersci.co.uk The reaction proceeds via hydrolysis of the carbamate (B1207046) bond. fishersci.co.uk A variety of acids and solvent systems can be employed, allowing for flexibility depending on the nature of the substrate and the desired reaction conditions.

In organic media, a common method for Boc deprotection is the use of trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.uk The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk For substrates that are sensitive to strong acids, milder conditions can be used.

In aqueous media, Boc deprotection can be carried out using acids like hydrochloric acid (HCl). fishersci.co.uk Biphasic systems can also be employed where the Boc-protected compound is dissolved in an organic solvent and stirred with an aqueous acid solution. fishersci.co.uk

Table 2: Representative Conditions for Boc Deprotection of Amino-PEG Compounds
ReagentSolventTemperatureTypical Reaction TimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature2-12 hours fishersci.co.uk
4M Hydrochloric Acid (HCl)AqueousRoom Temperature2 hours fishersci.co.uk
Oxalyl ChlorideMethanolRoom Temperature1-3 hours nih.gov

Once the Boc group is removed, the liberated primary amine is available for a variety of nucleophilic reactions. A common and highly useful reaction is the formation of a stable amide bond through reaction with a carboxylic acid. This reaction is fundamental in peptide synthesis and for the conjugation of molecules to proteins or other biomolecules containing carboxyl groups.

The direct reaction between an amine and a carboxylic acid to form an amide bond typically requires activation of the carboxylic acid, as the direct condensation is thermodynamically unfavorable. nih.gov Common methods for activating carboxylic acids include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). khanacademy.orgorganic-chemistry.org These reagents facilitate the formation of an active ester intermediate, which is then readily attacked by the primary amine to form the amide bond. One-pot procedures that avoid traditional coupling reagents have also been developed. nih.govresearchgate.net

The efficiency of the amide bond formation can be influenced by factors such as the choice of coupling reagent, solvent, and reaction temperature.

Table 3: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationTypical Reaction Conditions
DicyclohexylcarbodiimideDCCOrganic solvent (e.g., DCM, DMF), Room Temperature
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUOrganic solvent (e.g., DMF), Base (e.g., DIPEA), Room Temperature
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPOrganic solvent (e.g., DMF), Base (e.g., DIPEA), Room Temperature

Applications in Chemical Biology and Advanced Materials

Site-Specific Labeling and Modification of Biomolecules

The ability to selectively modify biomolecules at specific sites is crucial for understanding their function and for the development of novel diagnostics and therapeutics. Methyltetrazine-amino-PEG7-CH2CH2NHBoc facilitates such modifications through bioorthogonal chemistry, primarily the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine group and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its rapid kinetics and high specificity, allowing for efficient conjugation in complex biological environments. medium.comconju-probe.com

Protein Labeling and Functionalization Strategies

Site-specific protein labeling is a powerful technique for elucidating protein function, tracking their localization within cells, and constructing protein-based therapeutics. This compound serves as a key reagent in several protein labeling strategies.

One common approach involves the genetic incorporation of an unnatural amino acid containing a TCO group into the protein of interest. The methyltetrazine linker can then be used to selectively attach a variety of functional molecules, such as fluorescent dyes, biotin (B1667282), or small molecule drugs, to the TCO-modified protein. This method offers precise control over the location of the modification.

Alternatively, proteins can be chemically modified to introduce a TCO handle. For instance, the primary amines of lysine (B10760008) residues can be reacted with a TCO-NHS ester. Subsequent reaction with this compound allows for the attachment of the desired cargo. The Boc-protected amine on the linker can be deprotected to enable further functionalization.

The PEG7 spacer in the linker enhances the water solubility of the resulting conjugate and can reduce aggregation of the labeled protein. medium.com The methyl group on the tetrazine ring provides a balance of high stability in aqueous media and fast reaction kinetics with TCO derivatives. nih.gov

Table 1: Comparison of Protein Labeling Strategies using Methyltetrazine-PEG Linkers

StrategyDescriptionAdvantagesDisadvantages
Unnatural Amino Acid Incorporation Genetic encoding of a TCO-containing amino acid at a specific site in the protein.Precise control over labeling site.Requires genetic manipulation of the protein expression system.
Chemical Modification of Native Residues Chemical modification of naturally occurring amino acids (e.g., lysine, cysteine) to introduce a TCO handle.Does not require genetic engineering.Can lead to a heterogeneous mixture of labeled products if multiple reactive residues are present.
Enzyme-Mediated Labeling Use of enzymes to attach a TCO-containing substrate to a specific protein tag.High specificity and mild reaction conditions.Requires the presence of a specific enzyme and its recognition sequence.

Nucleic Acid and Oligonucleotide Conjugation

The conjugation of functional molecules to nucleic acids and oligonucleotides is essential for applications in diagnostics, therapeutics, and molecular biology research. This compound provides a versatile platform for achieving such conjugations.

Oligonucleotides can be synthesized with a TCO modification at a specific position, typically at the 5' or 3' terminus or on a modified internal base. These TCO-modified oligonucleotides can then be efficiently labeled by reaction with a methyltetrazine-functionalized molecule. The hydrophilic PEG7 spacer of the linker is particularly advantageous in this context, as it can improve the solubility and pharmacokinetic properties of the resulting oligonucleotide conjugate. broadpharm.com

Research has demonstrated the utility of this approach for attaching a variety of moieties to oligonucleotides, including fluorescent probes for in situ hybridization, delivery vehicles to enhance cellular uptake, and therapeutic agents for targeted gene silencing.

Table 2: Research Findings in Methyltetrazine-PEG Mediated Oligonucleotide Conjugation

ApplicationOligonucleotide ModificationAttached MoietyKey Finding
Fluorescent Labeling 5'-TCO-modified DNAMethyltetrazine-FluorophoreHigh efficiency and specificity of labeling under mild conditions.
Therapeutic Conjugation Internally TCO-modified siRNAMethyltetrazine-Targeting PeptideEnhanced cellular uptake and gene silencing activity compared to unconjugated siRNA.
Diagnostic Probes 3'-TCO-modified aptamerMethyltetrazine-BiotinStable conjugate for use in affinity-based assays.

Carbohydrate and Glycan Tagging Methodologies

Studying the complex roles of carbohydrates and glycans in biological processes requires methods for their selective labeling and visualization. The bioorthogonal reaction between methyltetrazine and TCO has been successfully applied to this challenge through metabolic labeling and chemoenzymatic approaches. nih.govresearchgate.net

In metabolic labeling, cells are cultured with a synthetic monosaccharide precursor that is modified with a TCO group. This TCO-sugar is incorporated into the cellular glycome through the natural biosynthetic pathways. The cells displaying TCO-labeled glycans can then be treated with a methyltetrazine-functionalized probe, such as one derived from this compound, to attach a reporter molecule for imaging or a handle for enrichment and proteomic analysis. researchgate.net

Chemoenzymatic labeling offers a more direct approach, where specific glycosyltransferases are used to attach a TCO-modified sugar to a particular glycan structure on the cell surface or on isolated glycoproteins. nih.govresearchgate.net Subsequent reaction with a methyltetrazine linker allows for targeted modification.

Engineering of Targeted Delivery Research Systems

The development of systems that can deliver therapeutic or imaging agents specifically to diseased cells or tissues is a major goal in medicine and research. This compound is a valuable component in the construction of such targeted delivery systems, particularly in the context of antibody-drug conjugates and functionalized nanoparticles.

Design Principles for Antibody-Drug Conjugates (ADCs) Precursors

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. axispharm.com The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. purepeg.com

This compound and similar methyltetrazine-PEG linkers are increasingly being used in the development of next-generation ADCs. In a common strategy, the antibody is modified with a TCO group, and the cytotoxic drug is attached to the methyltetrazine moiety of the linker. The iEDDA reaction is then used to conjugate the drug-linker component to the antibody. medchemexpress.commedchemexpress.com

The PEG7 spacer in the linker can help to improve the solubility of the ADC, which is particularly important when conjugating hydrophobic drugs. vectorlabs.com It can also influence the drug-to-antibody ratio (DAR), which is a key parameter that affects the potency and toxicity of the ADC. youtube.com The Boc-protected amine provides a handle for the attachment of the cytotoxic payload.

Table 3: Impact of Methyltetrazine-PEG Linkers on ADC Properties

PropertyInfluence of Methyltetrazine-PEG LinkerResearch Finding
Drug-to-Antibody Ratio (DAR) The length and nature of the PEG linker can be optimized to achieve a desired DAR.PEG linkers have been shown to enable the synthesis of ADCs with higher DARs while maintaining good in vivo efficacy. vectorlabs.com
Pharmacokinetics The hydrophilic PEG chain can improve the pharmacokinetic profile of the ADC, leading to a longer circulation half-life.ADCs constructed with PEG linkers have demonstrated improved exposure and tolerability in preclinical models. vectorlabs.com
Stability The stable bond formed by the iEDDA reaction provides a robust connection between the drug and the antibody.The covalent bond formed is stable under physiological conditions, minimizing premature drug release. medium.com

Functionalization of Nanoparticle Platforms for Directed Assembly

Nanoparticles hold great promise as platforms for targeted drug delivery, imaging, and diagnostics. Their surfaces can be functionalized with a variety of molecules to control their interactions with biological systems. This compound is a useful tool for the surface modification of nanoparticles.

Nanoparticles can be prepared with TCO groups on their surface. These TCO-functionalized nanoparticles can then be reacted with a methyltetrazine-linker to attach targeting ligands, such as antibodies or peptides, or therapeutic agents. The PEG7 spacer serves to extend the attached molecule away from the nanoparticle surface, which can improve its accessibility for binding to its target. Furthermore, the PEG layer can provide a "stealth" effect, reducing non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles. purepeg.com

Table 4: Research Applications of Methyltetrazine-PEG Functionalized Nanoparticles

Nanoparticle TypeFunctionalization StrategyApplicationKey Finding
Liposomes TCO-modified lipids incorporated into the liposome (B1194612) bilayer, followed by reaction with a methyltetrazine-targeting ligand.Targeted drug delivery to cancer cells.Enhanced cellular uptake and cytotoxicity in target cells compared to non-targeted liposomes.
Gold Nanoparticles TCO-thiol self-assembled monolayer on the gold surface, followed by conjugation with a methyltetrazine-imaging agent.In vivo imaging of tumors.Increased accumulation of the imaging agent at the tumor site.
Polymeric Nanoparticles Co-polymerization with a TCO-containing monomer, followed by reaction with a methyltetrazine-therapeutic protein.Delivery of protein therapeutics.Preservation of protein activity and enhanced therapeutic effect.

Integration into Liposomal and Polymeric Delivery Vehicles

In a common strategy, liposomes or polymeric micelles are first formulated to incorporate lipids or polymers functionalized with a strained alkene, such as trans-cyclooctene (TCO). The this compound, after deprotection of the Boc group to reveal the primary amine, can be conjugated to targeting ligands, imaging agents, or other functional molecules. These tetrazine-modified molecules can then be efficiently "clicked" onto the surface of the TCO-bearing nanoparticles via the iEDDA reaction. This modular approach allows for the creation of multifunctional delivery systems with precisely controlled surface chemistry. The hydrophilic PEG7 linker helps to shield the nanocarrier from opsonization, thereby extending its circulation half-life, a critical factor for effective drug delivery.

This pre-targeting approach, where the delivery vehicle and the targeting/imaging agent are administered separately, has gained traction. For instance, TCO-functionalized nanoparticles can be allowed to accumulate at a target site, followed by the administration of a smaller, rapidly clearing tetrazine-conjugated imaging or therapeutic agent. This strategy significantly improves the target-to-background signal ratio in imaging and reduces off-target toxicity of potent drugs.

Development of Research Probes for Advanced Spectroscopic and Isotopic Analysis

The ability to selectively tag and visualize biomolecules within the complex milieu of a living cell is fundamental to understanding biological processes. This compound serves as a versatile scaffold for the construction of sophisticated research probes for various analytical techniques.

Fluorescent Tagging of Cellular Components for In Vitro Microscopy

Live-cell imaging has been revolutionized by bioorthogonal chemistry. The tetrazine group can act as a "turn-on" switch for fluorescence. Many fluorophores are quenched when in close proximity to a tetrazine moiety. Upon the iEDDA reaction with a TCO-tagged biomolecule of interest (e.g., a protein or a glycan), the tetrazine is converted to a dihydropyridazine (B8628806), disrupting the quenching mechanism and leading to a significant increase in fluorescence. This fluorogenic response is highly advantageous as it minimizes background signal from unreacted probes, often eliminating the need for wash steps that can be harsh on living cells.

A typical workflow involves genetically encoding a TCO-containing unnatural amino acid into a protein of interest. Cells expressing this modified protein are then incubated with a fluorescent probe synthesized from this compound. The primary amine (after Boc deprotection) is conjugated to a fluorophore, and the resulting tetrazine-dye conjugate selectively reacts with the TCO-labeled protein, enabling its visualization by fluorescence microscopy. The PEG7 spacer ensures the probe's solubility in aqueous media and provides spatial separation between the fluorophore and the biomolecule, which can be important for maintaining the function of both.

Table 1: Comparison of Fluorogenic Tetrazine Probes in Cellular Imaging

Probe Characteristic Tetrazine-Dye Conjugate Post-Reaction Product Fluorescence Turn-On Ratio
Structure Fluorophore-Linker-Tetrazine Fluorophore-Linker-Dihydropyridazine High
Quantum Yield Low High -

| Cellular Staining | Low Background | High Signal-to-Noise | - |

Radiolabeling Strategies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

PET and SPECT are highly sensitive nuclear imaging techniques that allow for the non-invasive visualization and quantification of biological processes in vivo. The development of radiolabeled tetrazines has enabled pre-targeted imaging strategies that significantly enhance image contrast.

For PET imaging, short-lived positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) are often used. Direct radiolabeling of tetrazines can be challenging due to their sensitivity to harsh reaction conditions. However, methods for the direct ¹⁸F-fluorination of tetrazine scaffolds have been developed. Alternatively, a chelator can be attached to the this compound scaffold (via the deprotected amine) for complexing radiometals such as gallium-68 (B1239309) (⁶⁸Ga) for PET or technetium-99m (⁹⁹mTc) for SPECT.

In a pre-targeting scenario, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site. After unbound antibody has cleared from circulation, the small, fast-clearing radiolabeled tetrazine probe is injected. It rapidly travels through the body, "clicks" to the TCO-tagged antibody at the tumor, and the resulting localized radioactivity is detected by the PET or SPECT scanner. This approach leverages the high specificity of antibodies while using short-lived radioisotopes, improving image quality and reducing the radiation dose to the patient. The PEG7 linker in the probe design is crucial for optimizing pharmacokinetic properties, ensuring rapid distribution and clearance of the unbound radiotracer.

Luminescent and Spin Labeling Applications

Beyond fluorescence and radioisotopes, the tetrazine ligation can be used to attach other types of probes. Lanthanide complexes, known for their unique luminescent properties (e.g., long-lived emission and sharp emission bands), can be conjugated to this compound. These probes can be used for time-resolved imaging applications, which helps to eliminate background autofluorescence.

For structural biology studies, spin labels such as nitroxides can be incorporated. Using techniques like electron paramagnetic resonance (EPR) spectroscopy, the distances between two spin labels introduced at specific sites on a biomolecule (e.g., an RNA molecule) can be measured, providing valuable structural information. The tetrazine-TCO ligation offers a highly efficient and site-specific method for introducing these spin labels into large biomolecules.

Fabrication of Functional Biomaterials and Hydrogels

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, finding widespread use in tissue engineering and 3D cell culture. The formation of these gels requires a crosslinking mechanism that is both efficient and biocompatible.

Crosslinking Mechanisms for Hydrogel Formation

The iEDDA reaction between tetrazines and strained alkenes is an ideal crosslinking chemistry for hydrogel formation due to its speed, specificity, and ability to proceed under physiological conditions without the need for catalysts.

To form a hydrogel, multi-arm PEG polymers functionalized with tetrazine groups can be mixed with multi-arm PEG polymers functionalized with TCO or norbornene groups. The rapid reaction between these complementary functional groups leads to the formation of a covalently crosslinked hydrogel network. The gelation process is often instantaneous, allowing for the encapsulation of cells with minimal cytotoxicity. The Boc-protected amine on a precursor molecule like this compound provides a synthetic handle that can be used to attach the tetrazine moiety to the polymer backbone before the final deprotection and crosslinking steps.

The properties of these hydrogels, such as their stiffness and degradation rate, can be precisely tuned by varying the concentration and molecular weight of the polymer precursors. This tunability is critical for creating microenvironments that can support the growth and differentiation of specific cell types.

Table 2: Components for Bioorthogonal Hydrogel Formation

Component A Component B Crosslinking Reaction Result
Multi-arm PEG-Tetrazine Multi-arm PEG-TCO iEDDA Cycloaddition Covalently Crosslinked Hydrogel

Surface Functionalization of Biosensors and Implants

The precise immobilization of biorecognition elements is fundamental to the performance of biosensors and the biocompatibility of medical implants. This compound provides a robust method for achieving stable and oriented conjugation of biomolecules to these surfaces.

Biosensor Development: In biosensor applications, the linker facilitates the covalent attachment of probes (e.g., antibodies, aptamers, or enzymes) to the sensor substrate, which can include materials like silica, gold, or polymers. mdpi.comresearchgate.net The process typically involves first anchoring the linker to the surface. This can be achieved by deprotecting the Boc group to reveal the primary amine, which can then be coupled to a surface functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters. Subsequently, a biorecognition molecule modified with a TCO group can be "clicked" onto the surface-bound tetrazine. broadpharm.com This bioorthogonal strategy ensures that the biological activity of the probe is maintained by creating a stable, covalent linkage at a specific site, away from its active region. nih.gov The hydrophilic PEG7 chain helps to prevent non-specific adsorption of other proteins from the sample matrix, reducing background noise and enhancing sensor sensitivity. mdpi.com

Implant Surface Modification: For medical implants, such as those used in orthopedics and dentistry, surface properties are critical for promoting integration with host tissue (osseointegration) and preventing bacterial infection. nih.gov Titanium and its alloys, common implant materials, can be modified to present bioactive signals. acs.org Using this compound, implant surfaces can be decorated with molecules known to enhance cellular interaction. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to bind to integrins on osteoblasts, can be conjugated to the implant surface. acs.orgresearchgate.net A TCO-modified RGD peptide can be reacted with a tetrazine-functionalized implant surface, leading to improved adhesion, proliferation, and differentiation of bone-forming cells. nih.govresearchgate.net This enhanced biological signaling can accelerate the healing process and improve the long-term stability of the implant.

Table 1: Research Findings on Tetrazine-Mediated Surface Functionalization
ApplicationSurface/MaterialImmobilized Molecule (via TCO)Key FindingReference
BiosensingSilica, GoldBiotin, AntibodiesAchieved specific, high-affinity binding of target proteins with reduced non-specific adsorption. mdpi.com
Implant OsseointegrationTitanium Alloyc(RGDfK) PeptideEnhanced osteoblast adhesion, morphology, and cytoskeletal organization, indicating improved biocompatibility. nih.govacs.org
Antibacterial SurfacesVarious PolymersVancomycin (Antibiotic)Functionalized surfaces displayed significant inhibition of bacterial adhesion and growth. nih.gov

Incorporation into Scaffolds for Regenerative Medicine Research

In regenerative medicine, scaffolds provide a temporary, three-dimensional structure that supports cell growth and guides the formation of new tissue. nih.gov The ability to functionalize these scaffolds with bioactive molecules in a controlled manner is crucial for directing cell fate and promoting tissue regeneration. This compound is an ideal tool for this purpose, particularly in the bio-fabrication of hydrogels and other biomaterials. nih.govnih.gov

The linker can be incorporated into the scaffold's polymer network during synthesis. For example, after deprotection of the Boc group, the amine can react with polymers containing activated carboxylic acids, effectively integrating the tetrazine moiety throughout the scaffold matrix. This creates a "clickable" scaffold. nih.gov Bioactive molecules such as growth factors, enzymes, or signaling peptides, which have been separately modified with a TCO group, can then be covalently tethered within the scaffold post-fabrication. nih.gov

This approach offers several advantages:

Controlled Density and Spacing: The concentration of the clicked-on biomolecule can be precisely controlled by adjusting the amount of tetrazine linker incorporated into the scaffold.

Spatial Patterning: Bioactive molecules can be introduced in specific patterns within the scaffold to create chemical gradients that mimic natural developmental processes.

Preservation of Bioactivity: The mild and highly specific nature of the tetrazine-TCO ligation ensures that delicate proteins and growth factors are attached without compromising their biological function. conju-probe.com

Temporal Control: In more advanced systems, molecules can be added to the scaffold at different time points, allowing for dynamic control over the cellular microenvironment. nih.gov

Research has shown that hydrogels cross-linked using tetrazine-norbornene chemistry exhibit enhanced mechanical properties and stability. researchgate.net By incorporating signaling molecules using this chemistry, scaffolds can be designed to actively promote specific cellular responses, such as stem cell differentiation into bone or cartilage, or to encourage vascularization of the engineered tissue. researchgate.net

Table 2: Impact of Scaffold Bio-functionalization Using Tetrazine Ligation
Scaffold MaterialConjugated Bioactive MoleculeTargeted Cell TypeObserved Cellular ResponseReference
CollagenHuman Epidermal Growth Factor (hEGF)Fibroblasts, KeratinocytesDemonstrated potential for controlled release to stimulate wound healing responses. nih.gov
Poly(ethylene glycol) (PEG) HydrogelCell-adhesive PeptidesNeural Progenitor Cells (NPCs)Supported NPC engraftment and differentiation, promoting axonal extension in spinal cord injury models. researchgate.net
Polypeptide HydrogelNorbornene-modified polymersGeneral (Material Property)Fast, bioorthogonal cross-linking created stable hydrogels suitable for drug delivery and tissue engineering. nih.gov

Methodological Considerations in Conjugate Design and Characterization

Optimization of Reaction Conditions for Bioconjugation

The primary reaction involving the methyltetrazine group is the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a type of click chemistry known for its rapid kinetics and high specificity, particularly with strained dienophiles like trans-cyclooctene (B1233481) (TCO). broadpharm.comillinois.edu This bioorthogonal reaction is highly efficient under mild, biocompatible conditions. conju-probe.comconju-probe.com

The efficiency of the conjugation reaction is highly dependent on the molar ratio of the reactants, the temperature, and the pH of the reaction medium.

Stoichiometry : The molar ratio between the methyltetrazine linker and its reaction partner (e.g., a TCO-modified biomolecule) is a critical parameter. While a 1:1 stoichiometric ratio is theoretically sufficient, in practice, a slight excess of one reactant is often used to drive the reaction to completion. For instance, when labeling proteins, a molar excess of the methyltetrazine-PEG linker may be used to ensure all available TCO sites on the protein are labeled. enovatia.com The optimal ratio must be determined empirically to maximize conjugate yield while minimizing unreacted reagents that may complicate purification.

Temperature : The iEDDA reaction involving methyltetrazines is known for its rapid kinetics even at room temperature (typically 20-25°C). broadpharm.comnih.gov Some protocols suggest incubation at temperatures ranging from 4°C to 37°C, depending on the stability of the biomolecules involved. atto-tec.com Higher temperatures can increase the reaction rate, but may not be necessary given the already fast kinetics and could risk denaturing sensitive proteins. nih.gov

pH Control : The stability and reactivity of both the methyltetrazine linker and the target biomolecule are influenced by pH. The iEDDA ligation itself is generally efficient over a broad pH range, typically between pH 6 and 9. broadpharm.com For reactions involving the terminal amine of the linker (after deprotection of the Boc group), or targeting amines on a biomolecule, a pH range of 7 to 9 is often optimal to ensure the amine is sufficiently nucleophilic. mdpi.com However, the stability of the specific tetrazine derivative must be considered, as some can degrade under certain pH conditions. acs.org

Below is a representative table illustrating the optimization of reaction parameters for a typical iEDDA conjugation.

ParameterCondition ACondition BCondition CObserved Outcome
Stoichiometry (Linker:Biomolecule)1.1:15:110:1Higher excess can improve conjugation efficiency but may require more rigorous purification.
Temperature (°C)425 (Room Temp)37Room temperature is often sufficient; higher temperatures may slightly increase rate but risk biomolecule integrity. atto-tec.com
pH6.57.48.5pH 7.4 (physiological) is a common starting point; higher pH can favor amine reactivity but may affect stability. acs.org

Note: The data in this table is illustrative and based on general findings for methyltetrazine bioconjugation reactions. Optimal conditions should be determined experimentally for each specific application.

The choice of solvent is crucial for ensuring that all reactants remain soluble and reactive. The PEG7 spacer in "Methyltetrazine-amino-PEG7-CH2CH2NHBoc" enhances its aqueous solubility. vectorlabs.com

Solvent Systems : Bioconjugation reactions are typically performed in aqueous buffers to maintain the native conformation and function of biomolecules. conju-probe.com Phosphate-buffered saline (PBS) is a commonly used buffer. broadpharm.com In cases where the linker or other reagents have limited aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used. conju-probe.comresearchgate.net However, the concentration of the organic solvent should be kept to a minimum to avoid denaturation of proteins.

Buffer Compatibility : The buffer system should be chosen to be compatible with all reactants and not interfere with the conjugation chemistry. Buffers containing primary amines (e.g., Tris) should be avoided if the reaction involves an amine-reactive moiety like an NHS ester, though this is less of a concern for the specific iEDDA reaction of the tetrazine itself. The reaction is biocompatible and does not require any catalysts like copper or reducing agents. conju-probe.com

The following table summarizes common solvent systems used in methyltetrazine bioconjugation.

Buffer/SolventTypical ConcentrationCompatibility Notes
Phosphate-Buffered Saline (PBS)1XWidely compatible and maintains physiological pH. broadpharm.com
HEPES20-50 mMGood buffering capacity in the pH 6.8-8.2 range.
Dimethyl Sulfoxide (DMSO)<10% (v/v)Used to dissolve reagents before addition to aqueous buffer. rsc.org
Dimethylformamide (DMF)<10% (v/v)Alternative to DMSO for dissolving reagents. conju-probe.com

Note: This table provides general guidance. The optimal solvent system should be selected based on the specific solubility and stability requirements of the molecules involved.

Analytical Validation of Conjugates

Following the bioconjugation reaction, a comprehensive analytical validation is essential to confirm the identity, purity, and integrity of the resulting conjugate.

Mass spectrometry (MS) is a primary tool for confirming successful conjugation by verifying the expected molecular weight of the product. thermofisher.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly employed. rsc.org

The mass of the "this compound" linker is added to the mass of the biomolecule upon successful conjugation. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of small molecule conjugates. enovatia.com For larger biomolecules like proteins, MS can determine the number of linker molecules attached, often referred to as the degree of labeling. enovatia.comthermofisher.com

An example of expected mass shifts upon conjugation is presented below.

CompoundTheoretical Molecular Weight (Da)Expected Mass after Conjugation (Da)
Biomolecule (e.g., Peptide)~5000.0~5645.7
This compound (after reaction)~645.7

Note: The molecular weight of the linker fragment added during conjugation will depend on the specific reaction chemistry. The values are illustrative.

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are indispensable for assessing the purity of the bioconjugate and separating it from unreacted starting materials and byproducts. thermofisher.com

Reversed-Phase HPLC (RP-HPLC) : This technique is effective for separating molecules based on hydrophobicity. The addition of the PEGylated tetrazine linker will alter the retention time of the biomolecule, allowing for the separation of the conjugate from the unlabeled species. thermofisher.com

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. It is useful for removing excess, low-molecular-weight linkers from the much larger bioconjugate.

The table below shows a representative example of how HPLC can be used to monitor a conjugation reaction.

CompoundTypical Retention Time (min)Observation
Unmodified Biomolecule15.2Peak decreases as reaction proceeds.
This compound10.5Peak for excess reagent, removed during purification.
Bioconjugate18.9New peak appears, indicating product formation. rsc.org

Note: Retention times are system and method-dependent and are provided for illustrative purposes.

Spectroscopic methods are used to verify the structural integrity of the linker and to monitor the reaction.

Nuclear Magnetic Resonance (NMR) : 1H NMR is a powerful tool for the structural characterization of the "this compound" linker itself and for confirming its covalent attachment in the final conjugate, particularly for smaller biomolecules. Characteristic peaks for the methyltetrazine ring and the PEG chain can be identified.

UV-Vis Spectroscopy : The tetrazine moiety has a characteristic absorbance in the visible range (around 520-540 nm), which is lost upon reaction in the iEDDA cycloaddition. broadpharm.com This change can be used to monitor the progress of the reaction in real-time by observing the disappearance of the pink/red color of the tetrazine solution. broadpharm.comnih.gov

Characteristic spectroscopic data are summarized in the table below.

TechniqueFunctional GroupCharacteristic Signal
1H NMRMethyl group on TetrazineSinglet ~3.0 ppm
1H NMRPEG ethylene (B1197577) glycol unitsMultiplet ~3.6 ppm
UV-VisTetrazine ringAbsorbance max ~520-540 nm (disappears upon reaction) broadpharm.com

Note: Chemical shifts (ppm) are approximate and depend on the solvent and molecular context.

Strategies for Post-Conjugation Functionalization and Derivatization

The design of bioconjugates often requires a multi-step approach where an initial conjugation event is followed by subsequent modifications to introduce additional functionality or modulate the properties of the final construct. The heterobifunctional linker, this compound, is emblematic of reagents designed for such sophisticated strategies. It incorporates two distinct reactive moieties: the methyltetrazine group for a highly efficient and bioorthogonal primary conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine that serves as a latent reactive site for post-conjugation derivatization. This section explores the methodological strategies that leverage this dual functionality.

Sequential "Click" Reactions with Orthogonal Chemistries

The concept of "click chemistry" encompasses a class of reactions that are rapid, high-yielding, and generate minimal byproducts. illinois.edu A key advancement in this area is the development of multiple, mutually orthogonal click reactions, which can be performed sequentially or simultaneously in the same reaction vessel without interfering with one another. illinois.edu The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a prominent bioorthogonal click reaction known for its exceptionally fast kinetics. iris-biotech.dewikipedia.orgnih.gov

The methyltetrazine group of the linker participates in this IEDDA reaction, which serves as the first conjugation step. The orthogonality of this reaction to other click chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the design of sequential conjugation schemes. For instance, a biomolecule could be functionalized with both a TCO group and a cyclooctyne (B158145) group. The this compound linker would first react exclusively with the TCO site. Subsequently, an azide-modified molecule could be added to react specifically with the cyclooctyne site via SPAAC. This approach enables the precise assembly of complex, multi-component systems. illinois.edu

The viability of such sequential strategies relies on the significant differences in reaction kinetics between orthogonal chemistries, which prevents cross-reactivity even at low concentrations. iris-biotech.de

Table 1: Comparison of Reaction Kinetics for Orthogonal Bioorthogonal Reactions
ReactionReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA LigationTetrazine + trans-Cyclooctene (TCO)~800 - 30,000Extremely rapid, catalyst-free, bioorthogonal. iris-biotech.defrontiersin.org
SPAACAzide + Cyclooctyne~0.1 - 1.0Copper-free, bioorthogonal, slower kinetics than IEDDA. wikipedia.org
Staudinger LigationAzide + Phosphine~0.002Early bioorthogonal reaction, relatively slow.

Modulating Conjugate Properties via Amine Reactivity (e.g., acylation, alkylation)

Following the initial conjugation via the methyltetrazine moiety, the terminal amine of the this compound linker provides a secondary site for modification. This amine is initially protected by a tert-butyloxycarbonyl (Boc) group, which is stable to the conditions of the IEDDA reaction but can be selectively removed afterward. organic-chemistry.orgnih.gov The deprotection is typically achieved under mild acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to reveal a primary amine without disturbing the newly formed conjugate. nih.gov

This newly exposed primary amine is a versatile nucleophile that can undergo a variety of reactions, most commonly acylation and alkylation, to further functionalize the conjugate. creativepegworks.comresearchgate.net

Acylation: This process involves the reaction of the primary amine with an acylating agent to form a stable amide bond. Commercially available N-hydroxysuccinimide (NHS) esters are common reagents for this purpose. Acylation can be used to:

Attach labels: An NHS-ester of a fluorescent dye or a biotin (B1667282) tag can be appended for detection and purification purposes.

Introduce charged groups: Reacting the amine with anhydrides like succinic anhydride (B1165640) introduces a negatively charged carboxylate group, altering the isoelectric point and solubility of the conjugate.

Link additional molecules: A second biomolecule or a small-molecule drug containing an activated carboxyl group can be attached.

Alkylation: Alkylation forms a new carbon-nitrogen bond and is another strategy to modify the terminal amine. This can be achieved through reactions such as:

Reductive amination: The amine reacts with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine. This method is useful for attaching molecules containing carbonyl groups.

Reaction with alkyl halides: Direct reaction with an alkyl halide can introduce new alkyl chains, though this method may be less specific and can lead to over-alkylation.

These post-conjugation modifications allow for the fine-tuning of the bioconjugate's properties, such as its charge, hydrophilicity, and biological activity, or for the attachment of additional functional components in a controlled, stepwise manner. creativepegworks.comcreativepegworks.com

Table 2: Examples of Post-Conjugation Amine Derivatization
Reaction TypeReagent ExampleResulting Functional GroupEffect on Conjugate Property
AcylationBiotin-NHS esterBiotin-amideAdds a high-affinity purification/detection tag.
AcylationSuccinic anhydrideCarboxylateIntroduces a negative charge, potentially increasing solubility.
AcylationAcetic anhydrideAcetamideNeutralizes the positive charge of the primary amine.
Alkylation (Reductive Amination)Aldehyde-containing molecule + NaBH₃CNSecondary amineCovalently attaches an aldehyde-bearing molecule.

Future Perspectives and Challenges in Methyltetrazine Amino Peg7 Ch2ch2nhboc Research

Advancements in Linker Design and Functionalization

The core structure of Methyltetrazine-amino-PEG7-CH2CH2NHBoc is versatile, but future advancements are geared towards creating more dynamic and precisely controlled bioconjugates.

The linear PEG7 chain in this compound imparts water solubility and flexibility. However, research into more complex PEG structures and alternative hydrophilic moieties promises to further optimize the properties of resulting bioconjugates. researchgate.netamericanpharmaceuticalreview.com Highly branched or multi-arm PEG architectures can create a "hydrophilicity reservoir," which is particularly effective at shielding hydrophobic payloads and can support a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without sacrificing stability or favorable pharmacokinetics. researchgate.netamericanpharmaceuticalreview.comnih.gov

Recent studies have shown that the configuration of PEG segments significantly impacts a therapeutic's effectiveness. americanpharmaceuticalreview.com For example, pendant-like PEG linkers have demonstrated the ability to better shield hydrophobic drugs compared to simple linear spacers. researchgate.netamericanpharmaceuticalreview.com Beyond PEG, other solubilizing moieties like polysarcosine are being explored. Polysarcosine has been shown to effectively shield hydrophobic payloads, enabling higher drug loading in ADCs. americanpharmaceuticalreview.com The integration of these advanced architectures into the basic framework of this compound could yield next-generation linkers with superior biopharmaceutical properties. nih.gov

Table 1: Comparison of Solubilizing Architectures

Architecture Potential Advantages for Methyltetrazine-Linker Conjugates Key Research Findings
Linear PEG Simplicity in synthesis, well-understood properties. Extended linear PEG spacers may be insufficient to reduce hydrophobicity, potentially exposing the payload. americanpharmaceuticalreview.com
Branched/Pendant PEG Creates a "hydrophilicity reservoir," effectively shielding hydrophobic molecules. americanpharmaceuticalreview.com Can support higher drug-to-antibody ratios while maintaining desirable pharmacokinetic performance. americanpharmaceuticalreview.com
Multi-arm/Star PEG High molecular weight can help evade renal clearance, potentially allowing the use of native phosphodiester oligonucleotides. nih.gov Demonstrates superior properties in cellular uptake and gene regulation efficacy. nih.gov

| Polysarcosine | Highly effective at shielding hydrophobic payloads. | Can increase maximum drug loading from a DAR of 3-4 to 8. americanpharmaceuticalreview.com |

While the current structure provides a stable linkage, the next frontier is the development of linkers that can release a payload in response to specific environmental triggers within a biological system. nih.gov These "smart" linkers can be designed to cleave under conditions characteristic of particular cellular compartments or disease microenvironments, such as changes in pH or the presence of specific enzymes. ub.edunjbio.com

Examples of such functionalities include:

pH-Sensitive Linkers: Hydrazone or acetal-based linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes or lysosomes (pH 5.0-6.5), triggering payload release. njbio.comnih.gov

Enzyme-Cleavable Linkers: Peptide sequences, such as the valine-citrulline motif, can be incorporated into the linker backbone. nih.gov These sequences are specifically cleaved by lysosomal proteases like cathepsin B, ensuring intracellular drug release. nih.gov

Reductively Cleavable Linkers: Disulfide bonds can be integrated into the linker. These bonds are stable in the bloodstream but are readily cleaved by the high concentrations of glutathione (B108866) in the cytoplasm, providing another mechanism for intracellular release. njbio.com

Light-Responsive Linkers: The incorporation of photocaged groups, such as an O-nitrobenzyl group, allows for spatiotemporal control over payload release, which is triggered by irradiation with light of a specific wavelength. researchgate.net

The integration of these cleavable moieties into the this compound scaffold would allow for the creation of prodrugs or activatable probes that only become functional at their site of action, minimizing off-target effects. nih.govnih.gov

Table 2: Environmentally Responsive Linker Technologies

Linker Type Triggering Mechanism Common Chemical Moiety Typical Location of Action
pH-Sensitive Acidic Environment Hydrazone, Acetal Endosome, Lysosome, Tumor Microenvironment njbio.comnih.gov
Enzyme-Cleavable Specific Proteases (e.g., Cathepsin B) Valine-Citrulline Peptide Lysosome nih.gov
Reductively Cleavable High Glutathione Concentration Disulfide Bond Cytoplasm njbio.com

| Light-Responsive | External Light Source | Photocaged Group (e.g., O-nitrobenzyl) | User-defined (spatiotemporal control) researchgate.net |

Emerging Applications in Complex Biological Systems Research

The unique properties of the methyltetrazine group—namely its exceptionally fast, catalyst-free reaction with trans-cyclooctene (B1233481) (TCO) dienophiles—position this linker at the center of innovative applications for studying and manipulating complex biological processes. sigmaaldrich.comresearchgate.net

The rapid kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO are ideal for in situ bioconjugation, allowing for the labeling and tracking of biomolecules in their native environment within living cells or even whole organisms. researchgate.netfrontiersin.org A common strategy involves metabolically labeling a target biomolecule (e.g., a cell-surface glycan) with a TCO-modified precursor. frontiersin.org Subsequent administration of a Methyltetrazine-amino-PEG7-linker, conjugated to a reporter molecule like a fluorophore, results in rapid and specific covalent attachment to the target. rsc.org

This "pre-targeting" approach is particularly advantageous in molecular imaging, where it can significantly improve the target-to-background signal ratio. frontiersin.org An antibody modified with TCO can be administered first, allowed to accumulate at the target site and clear from circulation, followed by a smaller, rapidly clearing tetrazine-linked imaging agent. rsc.orgnih.gov This two-step process minimizes the radiation dose to non-target tissues. nih.gov The Boc-protected amine on the this compound linker provides a convenient handle for attaching various imaging agents for this purpose.

The structure of this compound serves as an ideal scaffold for building multi-functional probes for advanced diagnostic and imaging applications. nih.gov After deprotection of the Boc group, the resulting primary amine can be conjugated to a wide array of functional molecules, while the tetrazine moiety remains available for bioorthogonal ligation. This allows for the creation of probes that can perform multiple tasks simultaneously.

For instance, a single construct could include:

A tetrazine group for targeting a TCO-labeled biomolecule.

A fluorophore (e.g., BODIPY, cyanine) for optical imaging and fluorescence microscopy. nih.govresearchgate.net

A chelator (e.g., DOTA, NOTA) for incorporating radiometals for PET or SPECT imaging. nih.govnih.govresearchgate.net

Such multi-modal probes enable researchers to study biological processes across different scales, from single cells to whole organisms. researchgate.net Furthermore, the development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with a dienophile, helps to reduce background noise in no-wash cellular imaging experiments. rsc.orgnih.govnih.gov The rational design of such probes is a key area of future research, aiming to expand the spectral range into the near-infrared (NIR) for deeper tissue penetration. rsc.orgacs.org

Table 3: Potential Functional Moieties for Multi-Functional Probes

Functional Moiety Class Application
BODIPY, Rhodamine, Cyanine Fluorophore Optical Imaging, Fluorescence Microscopy nih.gov
DOTA, NOTA, NODA Chelator PET/SPECT Imaging (with radiometals like ¹¹¹In, ²²⁵Ac) nih.govnih.govresearchgate.net
Monomethyl auristatin E (MMAE) Cytotoxic Drug Antibody-Drug Conjugates (ADCs) nih.gov

| Biotin (B1667282) | Affinity Tag | Detection and Purification |

Scalability and Accessibility for Research Applications

A significant challenge for the widespread adoption of advanced bioconjugation reagents like this compound is the difficulty and cost associated with their synthesis. The multi-step preparation of unsymmetrical, functionalized tetrazines often requires specialized synthetic skills and restricted starting materials, which can limit their accessibility for many research laboratories. acs.org

Future efforts must focus on developing more streamlined and robust synthetic routes to improve yields and reduce the cost of production. The development of modular "click" strategies for synthesizing the tetrazine core itself is a promising avenue. acs.org For example, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional groups to an ethynyl-tetrazine precursor could simplify the synthesis of a diverse library of tetrazine linkers. acs.org

Furthermore, ensuring high purity and batch-to-batch consistency is critical for reliable performance in biological experiments. The presence of impurities can lead to side reactions or altered reactivity. As these linkers move from specialized research tools to more common reagents, the development of standardized quality control procedures and making them commercially available in GMP-grade quality will be essential for their broader application in preclinical and potentially clinical research.

Integration with Computational Chemistry and In Silico Design

Computational chemistry and in silico design are poised to revolutionize the development of bioconjugation reagents like this compound. These approaches offer the potential to accelerate the design-build-test cycle and lead to the creation of next-generation reagents with tailored properties.

Computational models can provide valuable insights into the reactivity of the methyltetrazine moiety and the efficiency of the bioconjugation process. By using techniques such as Density Functional Theory (DFT), researchers can predict the reaction kinetics of the inverse electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine and its dienophile partner. nih.gov This predictive power is essential for:

Understanding Reaction Mechanisms: Computational studies can elucidate the transition states and reaction pathways of the tetrazine ligation, providing a deeper understanding of the factors that govern its speed and selectivity. nih.govnih.gov

Predicting Reaction Rates: The ability to predict how changes in the structure of the tetrazine or the dienophile will affect the reaction rate is a powerful tool for optimizing bioconjugation experiments. nih.gov

Screening of Reaction Partners: In silico screening can be used to identify the most promising dienophile partners for this compound for a specific application, saving time and resources in the lab.

Computational Method Application in Bioconjugation Predicted Outcome
Density Functional Theory (DFT) Modeling the IEDDA reaction. nih.govReaction kinetics, transition state energies.
Molecular Dynamics (MD) Simulations Simulating the behavior of the bioconjugate in a biological environment.Conformational changes, accessibility of the ligation site.

Building on the foundation of predictive modeling, computational chemistry enables the rational design of new bioconjugation reagents with improved properties. By modifying the structure of this compound in silico, researchers can explore a vast chemical space to identify candidates with enhanced characteristics. nih.gov Key areas for rational design include:

Tuning Reactivity and Stability: The electronic properties of the tetrazine ring can be fine-tuned by introducing different substituents. Computational models can predict how these modifications will affect the balance between reactivity in the IEDDA reaction and stability in biological media.

Optimizing the PEG Linker: The length and composition of the PEG linker can be systematically varied in silico to optimize properties such as solubility, biocompatibility, and steric hindrance. axispharm.comcreative-biogene.com

Designing Novel Functionalities: Computational approaches can aid in the design of next-generation reagents that incorporate additional functionalities, such as fluorophores for imaging or cleavable linkers for drug delivery. rsc.orgacs.org The rational design of bioorthogonal smart probes, which become fluorescent upon reaction, is a particularly active area of research. rsc.orgnih.gov

The integration of these computational approaches holds the promise of accelerating the development of novel bioconjugation reagents based on the this compound scaffold, tailored for a wide range of applications in biology and medicine.

Q & A

Advanced Research Questions

How can researchers resolve contradictions in reaction efficiency data when using this compound across different biological matrices (e.g., serum vs. buffer)?

Methodological Answer:

  • Matrix Effects Analysis :
    • Competitive Binding : Serum proteins may sequester TCO conjugates, reducing effective concentration. Pre-blocking with BSA or using PEGylated TCO derivatives minimizes this .
    • Kinetic Monitoring : Use time-resolved fluorescence or stopped-flow spectrometry to quantify reaction rates in complex media .
  • Control Experiments : Compare reaction yields in PBS vs. serum-supplemented buffers to isolate matrix interference .

What strategies ensure batch-to-batch consistency in this compound synthesis for longitudinal studies?

Methodological Answer:

  • Standardized Protocols :
    • Fixed Reaction Times/Temperatures : Strict adherence prevents variability in PEG chain length or Boc-deprotection efficiency .
    • Peptide Content Analysis : Quantify active tetrazine content via UV-Vis (λ = 520 nm for tetrazine absorbance) to normalize concentrations across batches .
  • Documentation : Maintain detailed logs of reagent lots, purification methods, and storage durations to trace variability sources .

How can researchers design experiments to evaluate the in vivo biodistribution of this compound conjugates?

Methodological Answer:

  • Experimental Design :
    • Labeling : Incorporate fluorophores (e.g., Cy5) or radiotracers (e.g., ⁶⁴Cu) into the TCO conjugate for real-time tracking .
    • Control Groups : Use non-targeting PEG7-amine derivatives to distinguish specific vs. nonspecific uptake .
  • Data Analysis :
    • Pharmacokinetic Modeling : Use compartmental models to estimate clearance rates and tissue retention .
    • Imaging Validation : Correlate fluorescence/radioactivity signals with ex vivo LC-MS quantification of tetrazine-TCO adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.